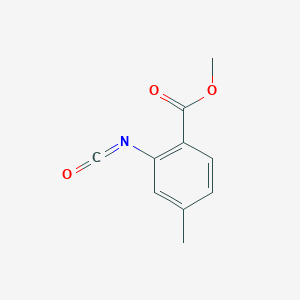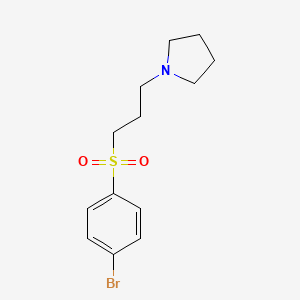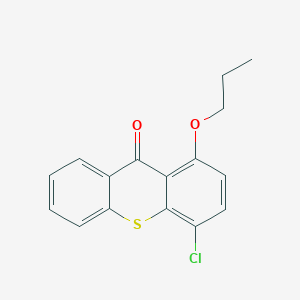
2-(Difluoromethoxy)-5-fluorobenzoic acid
Overview
Description
“2-(Difluoromethoxy)-5-fluorobenzoic acid” is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, there are studies on the fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using 2-(difluoromethoxy)-5-nitropyridine .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis from Fluoroform : Fluoroform, a non-toxic and inexpensive gas, can be used as a difluorocarbene source for converting phenols and thiophenols into difluoromethoxy and difluorothiomethoxy derivatives (Thomoson & Dolbier, 2013).
Application in Metal-Organic Frameworks : The compound is used as a modulator in the preparation of rare-earth metal-organic frameworks (RE MOFs), particularly highlighting its role in fluoro-bridged clusters in these structures (Vizuet et al., 2021).
Tracers in Environmental Studies : Fluorobenzoate derivatives, including difluorobenzoates, have been evaluated as conservative, noninteracting tracers for studying water movement in porous media (Jaynes, 1994).
Biochemical and Environmental Interactions
Biodegradation Studies : Research on Sphingomonas sp. HB-1, capable of degrading fluorobenzoates, provides insights into the biodegradation of these compounds, including fluorinated benzoic acids (Boersma et al., 2004).
Environmental Transformation : Studies on the transformation of phenol to benzoate via para-carboxylation using fluorinated analogs, including fluorobenzoates, contribute to understanding the environmental fate of these compounds (Genthner et al., 1989).
Fluorine Release in Microbial Growth : A pseudomonad utilizing 2-fluorobenzoic acid as a carbon source releases over 80% of the fluorine as fluoride, revealing aspects of fluorine cycling in the environment (Goldman et al., 1967).
Analytical and Spectroscopic Applications
Vibrational Spectroscopy Studies : The use of vibrational spectroscopy and ab initio calculations on fluorobenzoic acid derivatives, including difluorobenzoates, helps in understanding their molecular interactions and properties (Mary et al., 2008).
NMR Studies in Biodegradation : Fluorine NMR spectroscopy (19F NMR) is utilized to analyze the biodegradation products of fluorobenzoates, providing valuable data on environmental breakdown mechanisms (Milne et al., 1968).
Magnetic and Materials Research
- Magnetic Properties in Coordination Polymers : The effect of fluoro-substituents in benzoic acid derivatives on the magnetic properties of azido-copper coordination polymers is a significant area of research, revealing the impact of molecular structure on magnetic behavior (Liu et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for “2-(Difluoromethoxy)-5-fluorobenzoic acid” are not available, research in the field of fluoroalkylation is advancing rapidly . For instance, recent advances in visible light-mediated radical fluoro-alkylation have expanded the field and benefited from developments in both organofluorine chemistry and visible light-mediated synthesis .
Mechanism of Action
Mode of Action
It is known that the compound’s fluorine atoms can form strong bonds with other elements, which may influence its interactions with its targets .
Biochemical Pathways
It is possible that the compound could interact with various intermediates of glycolysis and the citric acid cycle .
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially influence its bioavailability .
Result of Action
It is known that fluorinated compounds can have unique biological activities, which could potentially result in a variety of effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Difluoromethoxy)-5-fluorobenzoic acid. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Biochemical Analysis
Cellular Effects
The effects of 2-(Difluoromethoxy)-5-fluorobenzoic acid on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by reducing the phosphorylation levels of Smad2/3 proteins . This inhibition leads to decreased expression of mesenchymal markers such as α-SMA and vimentin, and increased expression of epithelial markers like E-cadherin, thereby preventing fibrosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and safety. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental observations . Its degradation products may have different biochemical properties, which could impact long-term cellular function. In vivo studies have demonstrated that the compound can maintain its activity over several weeks, with minimal degradation observed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Studies have shown that the compound’s therapeutic window is relatively narrow, necessitating careful dosage optimization to achieve desired effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. It is primarily metabolized by cytochrome P450 enzymes, which introduce hydrophilic groups to facilitate its excretion. Phase II reactions, such as glucuronidation and sulfation, further enhance the compound’s solubility and promote its elimination from the body . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins such as albumin can facilitate the compound’s transport in the bloodstream, ensuring its delivery to target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications . These localizations can influence the compound’s ability to modulate cellular processes and exert its biochemical effects.
Properties
IUPAC Name |
2-(difluoromethoxy)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQYQUSKIYZJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276421 | |
| Record name | 2-(Difluoromethoxy)-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-44-0 | |
| Record name | 2-(Difluoromethoxy)-5-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethoxy)-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B1393298.png)

![Methyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1393300.png)





![1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1393310.png)


